molecular formula C20H22N4O2S B254509 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

Cat. No. B254509
M. Wt: 382.5 g/mol
InChI Key: XISUTPQXZSZZDF-AFPJDJCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide, also known as DTPA, is a compound that has gained significant attention in the field of scientific research due to its unique properties.

Mechanism of Action

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammatory and oxidative stress pathways. It also activates various signaling pathways that promote cell survival and growth.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival and growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide in lab experiments is its ability to selectively target specific enzymes and proteins involved in disease pathways. However, its complex synthesis method and limited availability can make it difficult to obtain and use in experiments.

Future Directions

There are several future directions for research on 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide, including investigating its potential use in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide.
In conclusion, 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a compound with unique properties that has gained significant attention in the field of scientific research. Its potential therapeutic use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, makes it an exciting area of research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide involves the reaction of 4-(4-isopropylphenyl)thiazole-2-amine with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in the presence of triethylamine and acetic acid. The resulting compound is then reacted with N-(4-formylphenyl)methylamine in the presence of acetic acid and sodium triacetoxyborohydride to obtain 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide. The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a complex process that requires careful attention to detail and specialized equipment.

Scientific Research Applications

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for therapeutic use.

properties

Product Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O2S/c1-12(2)16-7-5-15(6-8-16)9-22-23-17(25)10-24-11-21-19-18(20(24)26)13(3)14(4)27-19/h5-9,11-12H,10H2,1-4H3,(H,23,25)/b22-9-

InChI Key

XISUTPQXZSZZDF-AFPJDJCSSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N/N=C\C3=CC=C(C=C3)C(C)C)C

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

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